Rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of pyrrolo-oxazoles. This compound is characterized by its unique bicyclic structure, which incorporates both a pyrrole and an oxazole ring. The compound's systematic name reflects its stereochemistry and functional groups, indicating specific configurations at certain carbon atoms.
This compound is typically sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich. It is often used in early-stage drug discovery and development due to its potential biological activities.
Rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride can be classified under the following categories:
The synthesis of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride typically involves multi-step synthetic pathways that may include:
The synthetic route may involve the use of reagents such as:
The molecular structure of rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride can be represented using various structural notations:
COC1=CC(N2C[C@]3([H])CNC[C@@]([H])3C2)=CC=C1.Cl
KMYRDTQIZHYKKQ-NJJJQDLFSA-N
The molecular formula is with a molecular weight of approximately 254.76 g/mol. The compound exists as a solid at room temperature.
The compound may participate in various chemical reactions typical for heterocycles:
Kinetics and thermodynamics of these reactions can vary based on the substituents present on the rings and the reaction conditions such as temperature and solvent polarity.
Biological assays would be necessary to elucidate specific interactions and confirm any therapeutic potential.
Relevant data on melting point and boiling point are not readily available but can be determined through experimental methods.
Rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride is primarily used in:
This compound's unique structure makes it a candidate for further studies in medicinal chemistry and pharmacology.
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: